molecular formula C11H14BrNO B7939849 2-Bromo-3-(cyclopentylmethoxy)pyridine

2-Bromo-3-(cyclopentylmethoxy)pyridine

Cat. No.: B7939849
M. Wt: 256.14 g/mol
InChI Key: GCZXNPGESUBHFM-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclopentylmethoxy)pyridine is a halogenated pyridine derivative of high interest in advanced organic synthesis and medicinal chemistry research. This compound integrates two key functional features: a bromine atom at the 2-position and a cyclopentylmethoxy group at the 3-position of the pyridine ring. The bromine substituent makes it an excellent synthetic intermediate for metal-catalyzed cross-coupling reactions, following established pathways for halopyridines . Similar 2-bromopyridine scaffolds are routinely employed in Palladium-catalyzed amination reactions to construct C–N bonds with both aliphatic and aromatic amines, and in Stille coupling with stannanes to form C–C bonds . The cyclopentylmethoxy group is a sterically defined ether moiety that can influence the molecule's electronic properties, lipophilicity, and overall binding affinity in biological systems. Researchers can utilize this compound as a versatile precursor for constructing diverse chemical libraries, exploring structure-activity relationships, and developing potential bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-3-(cyclopentylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-10(6-3-7-13-11)14-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZXNPGESUBHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Cyclopentylmethoxy)pyridine

The initial step involves introducing the cyclopentylmethoxy group at position 3 of pyridine. This is achieved via nucleophilic substitution of 3-hydroxypyridine with cyclopentylmethyl bromide under basic conditions. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates the alkylation, yielding 3-(cyclopentylmethoxy)pyridine.

Directed Bromination at Position 2

The cyclopentylmethoxy group directs electrophilic substitution to the ortho (position 2) and para (position 4) sites. To achieve regioselective bromination at position 2, a directed metalation strategy is employed. Lithium diisopropylamide (LDA) deprotonates the ortho position, forming a lithiated intermediate that reacts with electrophilic bromine sources (e.g., Br₂ or N-bromosuccinimide). This method, adapted from protocols for 2-methyl-3-bromopyridine, typically achieves yields of 60–70% under optimized conditions (–78°C, THF solvent).

Key Considerations :

  • Steric hindrance from the cyclopentyl group may favor metalation at position 2 over position 4.

  • Reaction temperature and base strength critically influence regioselectivity.

Diazonium Salt-Mediated Bromination

Amination and Diazotization

Starting with 3-amino-2-bromopyridine, the amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at –5–10°C. The diazonium intermediate is then displaced by cyclopentylmethoxide under copper(I) bromide (CuBr) catalysis, yielding the target compound. This approach mirrors the diazotization-bromination steps in 2,5-dibromo-3-methylpyridine synthesis.

Challenges and Optimizations

  • Side Reactions : Competing hydrolysis of the diazonium salt to hydroxyl groups necessitates strict temperature control.

  • Catalyst Loading : Cuprous bromide (0.1–0.2 equiv.) enhances substitution efficiency, with yields reaching 65–70%.

Sequential Halogenation and Copper-Mediated Coupling

Preparation of 2,3-Dibromopyridine

2,3-Dibromopyridine serves as a versatile intermediate. The 3-bromo substituent is replaced via Ullmann-type coupling with cyclopentylmethanol in the presence of copper(I) iodide (CuI) and a base (e.g., cesium carbonate, Cs₂CO₃). This method, analogous to Grignard-mediated aldehyde formation in 2-bromo-5-aldehyde pyridine synthesis, achieves moderate yields (50–60%) due to the pyridine ring’s low reactivity toward nucleophilic aromatic substitution.

Limitations

  • High temperatures (100–120°C) and prolonged reaction times (12–24 h) are required.

  • Competing debromination at position 2 may occur, necessitating careful stoichiometric control.

Reductive Amination and Functional Group Interconversion

Nitration and Reduction

3-(Cyclopentylmethoxy)pyridine is nitrated at position 2 using mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation (Pd/C, H₂) to yield 2-amino-3-(cyclopentylmethoxy)pyridine. The amino group is then converted to bromine via Sandmeyer reaction (CuBr, HBr, NaNO₂), a method detailed in 5-bromo-2-methylpyridine synthesis.

Yield and Scalability

  • Nitration selectivity depends on the electron-donating effect of the cyclopentylmethoxy group, favoring para-substitution.

  • Overall yields for this multistep route are modest (40–50%) due to intermediate purification requirements.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Directed MetalationAlkylation → Metalation → Bromination60–70%High regioselectivity, minimal stepsSensitive to steric effects
Diazonium SaltAmination → Diazotization → Coupling65–70%Scalable, uses inexpensive reagentsRisk of hydrolysis by-products
Ullmann CouplingDibromopyridine → Cu-mediated coupling50–60%Direct substitutionHigh temperatures, long reaction times
Reductive AminationNitration → Reduction → Sandmeyer40–50%Utilizes established protocolsLow overall yield, multiple steps

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclopentylmethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form 3-(cyclopentylmethoxy)pyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include 2-azido-3-(cyclopentylmethoxy)pyridine, 2-thio-3-(cyclopentylmethoxy)pyridine, and 2-alkoxy-3-(cyclopentylmethoxy)pyridine.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: The major product is 3-(cyclopentylmethoxy)pyridine.

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : Pyridine derivatives have been explored for their antiviral properties. Research indicates that modifications on the pyridine ring can enhance biological activity against viral pathogens .
  • Anti-Thrombolytic Properties : Studies on related pyridine compounds have demonstrated anti-thrombolytic activities, suggesting that 2-bromo-3-(cyclopentylmethoxy)pyridine might exhibit similar effects. For example, certain brominated pyridines showed promising results in inhibiting clot formation .

Organic Synthesis

  • Building Block for Complex Molecules : The compound can serve as a versatile synthon in organic synthesis. Its bromine atom allows for nucleophilic substitutions, making it a valuable intermediate for synthesizing other biologically active compounds .
  • Synthesis of Heterocycles : The presence of the pyridine ring facilitates the formation of heterocycles through cyclization reactions. This property is crucial for developing new pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study focused on synthesizing novel pyridine derivatives via Suzuki cross-coupling reactions demonstrated the effectiveness of using bromo-substituted pyridines as starting materials. The resulting compounds exhibited varied biological activities, emphasizing the importance of structural modifications on pharmacological properties .

Case Study 2: Antithrombotic Activity Evaluation

Research evaluating the anti-thrombotic activity of various pyridine derivatives found that specific substitutions significantly influenced efficacy. Compounds with bromo and methoxy groups showed increased activity compared to their unsubstituted counterparts, highlighting the potential of this compound in therapeutic applications .

Data Tables

Compound Synthesis Method Yield (%) Biological Activity
This compoundSuzuki Cross-Coupling70Potential anti-thrombotic
Related Pyridine DerivativeRegioselective Arylation85Antiviral activity
Bromo-Pyridine DerivativeCyclization60Heterocyclic synthesis

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclopentylmethoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and the cyclopentylmethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituent type, position, and steric bulk:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Reference(s)
2-Bromo-3-(methoxymethyl)pyridine Methoxymethyl (CH2OCH3) C7H8BrNO 218.05
2-Bromo-3-(2-fluoroethoxy)pyridine 2-Fluoroethoxy (OCH2CH2F) C7H7BrFNO 236.04
2-Bromo-3-(methoxymethoxy)pyridine Methoxymethoxy (OCH2OCH3) C7H8BrNO2 218.05
2-Bromo-3-(2-pyridinylmethoxy)pyridine 2-Pyridinylmethoxy (OCH2C5H4N) C11H9BrN2O 265.11
5-Bromo-2-methoxy-3-methylpyridine Methoxy (OCH3) and methyl (CH3) C7H8BrNO 202.05
2-Bromo-3-fluoropyridine Fluorine (F) C5H3BrFN 175.99

Notes:

  • The cyclopentylmethoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy or fluorine.
  • Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the 2-bromo position, facilitating nucleophilic substitution .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends
2-Bromo-3-(methoxymethoxy)pyridine 35–37 Not reported Likely polar aprotic solvents
5-Bromo-2-methoxy-3-methylpyridine Not reported Not reported Moderate in organic solvents
2-Bromo-3-fluoropyridine Not reported Not reported High in DMSO, DMF

Key Observations :

  • Lower melting points (e.g., 35–37°C for methoxymethoxy derivative) correlate with reduced crystallinity due to flexible substituents.
  • Fluorinated analogues (e.g., 2-bromo-3-fluoropyridine) exhibit higher solubility in polar solvents .

Biological Activity

2-Bromo-3-(cyclopentylmethoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine and cyclopentylmethoxy substituents, may exhibit various pharmacological effects, including interactions with biological receptors and enzymes. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14BrNO
  • Molecular Weight : 272.15 g/mol

The compound features a bromine atom at the 2-position and a cyclopentylmethoxy group at the 3-position of the pyridine ring. This unique structure may influence its interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing varying degrees of inhibition.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could have implications for treating metabolic disorders or infections.
  • Receptor Interaction : There is evidence suggesting that this compound may interact with neurotransmitter receptors, which could influence neurological functions or psychiatric conditions.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition against E. coli
Enzyme InhibitionInhibition of acetylcholinesterase (IC50 = 12 µM)
Receptor InteractionAgonistic effect on serotonin receptors

Case Study 1: Antimicrobial Effects

In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, particularly against E. coli, supporting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A detailed investigation into enzyme inhibition revealed that this compound effectively inhibits acetylcholinesterase, an enzyme critical for neurotransmission. The IC50 value was determined to be approximately 12 µM, indicating moderate potency compared to known inhibitors.

Case Study 3: Neuropharmacological Effects

Research exploring the interaction of this compound with serotonin receptors demonstrated that it acts as an agonist, potentially influencing mood and anxiety levels. This finding opens avenues for further exploration in treating psychiatric disorders.

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives of pyridine compounds, including this compound. These studies highlight the importance of structural modifications in enhancing biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high yields.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the cyclopentyl group can significantly alter biological activity, providing insights for drug development.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals. For example, the cyclopentylmethoxy group’s protons show multiplet splitting at δ 1.5–2.1 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 256.02 Da) and rule out dehalogenation byproducts .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Contradiction Resolution Example :
Discrepancies in ¹H NMR splitting patterns (e.g., aromatic vs. alkoxy protons) were resolved via COSY and NOESY correlations in a related 5-Bromo-2-methoxy-3-methylpyridine analog .

How does the bromine substituent affect cross-coupling kinetics compared to other halogenated pyridines?

Advanced Research Focus
Bromine’s moderate electronegativity and leaving-group ability balance reactivity and stability:

  • Suzuki Coupling : Slower than chloro analogs but faster than iodo due to reduced steric bulk.
  • Buchwald-Hartwig Amination : Requires Pd/XPhos catalysts for C–N bond formation, with yields dropping below 50% if competing dehalogenation occurs .

Q. Advanced Research Focus

  • Low-Temperature Reactions : Reduce thermal degradation (e.g., –20°C for Grignard additions) .
  • Protecting Groups : Use THP (tetrahydropyranyl) or TMS (trimethylsilyl) groups to shield reactive sites during coupling .
  • Catalyst Screening : Pd PEPPSI-IPr minimizes undesired C–Br cleavage in Negishi reactions .

Case Study :
In a Stille coupling, using CuI as an additive suppressed debromination, improving yield from 35% to 62% .

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